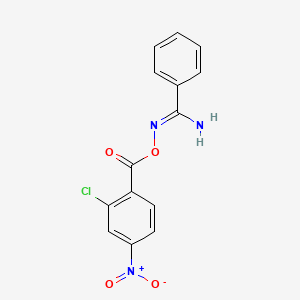
2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide is a complex organic compound that features a cyano group, a heptyl chain, and a nitro-imidazole moiety
Preparation Methods
The synthesis of 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the nitro-imidazole intermediate, which is then reacted with hydrazine derivatives to form the hydrazono group.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide involves its interaction with cellular targets, such as enzymes and receptors. The nitro-imidazole moiety can undergo bioreduction to form reactive intermediates that interact with DNA, leading to cytotoxic effects. The cyano group can also participate in electrophilic reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other nitro-imidazole derivatives, such as metronidazole and tinidazole. Compared to these compounds, 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide has a unique combination of functional groups that may offer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H19N7O3 |
|---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
(1E)-2-(heptylamino)-N-[(5-nitro-1H-imidazol-4-yl)amino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C13H19N7O3/c1-2-3-4-5-6-7-15-13(21)10(8-14)18-19-11-12(20(22)23)17-9-16-11/h9,19H,2-7H2,1H3,(H,15,21)(H,16,17)/b18-10+ |
InChI Key |
KAMXKAHUMJFRCQ-VCHYOVAHSA-N |
Isomeric SMILES |
CCCCCCCNC(=O)/C(=N/NC1=C(NC=N1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCCCCCCNC(=O)C(=NNC1=C(NC=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B15284680.png)
![N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide](/img/structure/B15284695.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15284700.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)

![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)
